

An In-depth Technical Guide to (R)-2-Aminoheptanoic Acid

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Compound of Interest

Compound Name: (R)-2-Aminoheptanoic acid

Cat. No.: B554690

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This guide provides a detailed overview of the chemical identifiers, physicochemical properties, and relevant biological context for **(R)-2-Aminoheptanoic acid**, a non-proteinogenic α -amino acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Chemical Identifiers

The unique chemical structure of **(R)-2-Aminoheptanoic acid** is represented by several standard nomenclature systems. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) strings provide standardized, machine-readable formats for the compound's structure.

Identifier	String
InChI	InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-m/s1
InChIKey	RDFMDVXONNIGBC-SSDOTTSWSA-N
SMILES	CCCCC--INVALID-LINK--O)N

Physicochemical Data

The following table summarizes key computed physicochemical properties of 2-Aminoheptanoic acid. These properties are crucial for understanding its behavior in biological

and chemical systems.

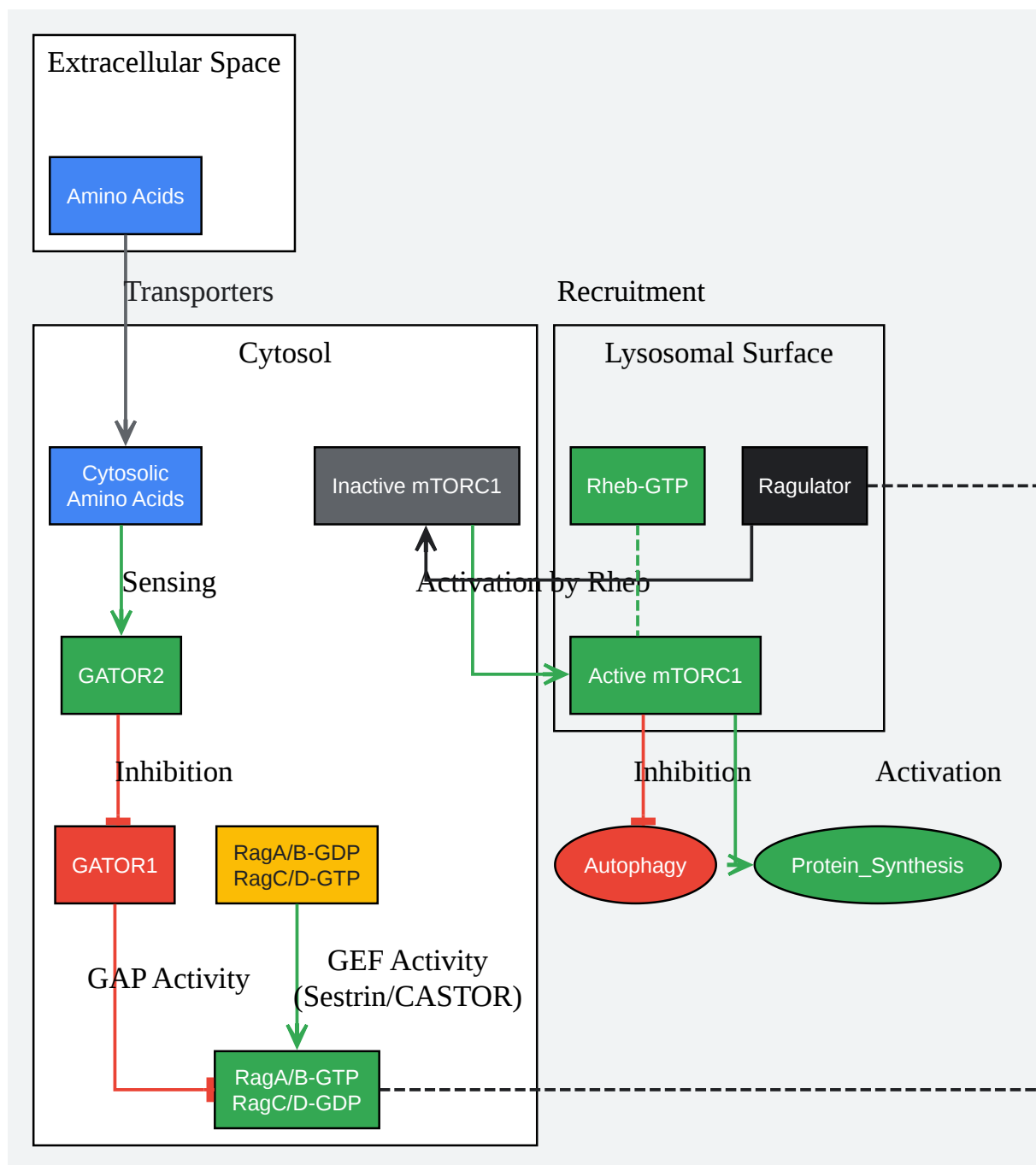
Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	[1][2]
Molecular Weight	145.20 g/mol	[1][2]
Topological Polar Surface Area (TPSA)	63.32 Å ²	[2]
logP (Octanol-Water Partition Coefficient)	0.9786	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	2	[2]
Rotatable Bonds	5	[2]

Biological Context and Signaling

While specific experimental data and signaling pathways for **(R)-2-Aminoheptanoic acid** are not extensively documented in publicly available literature, its structural classification as an α-amino acid suggests it may interact with general amino acid sensing and metabolic pathways. Amino acids are known to be key regulators of various cellular processes, most notably through the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and autophagy.[3][4]

General Amino Acid Signaling via mTORC1

The diagram below illustrates a generalized pathway for amino acid sensing leading to the activation of mTORC1 at the lysosomal surface. This pathway is a critical component of cellular nutrient sensing.



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Generalized Amino Acid Sensing Pathway via mTORC1.

Experimental Protocols

Specific, detailed experimental protocols involving **(R)-2-Aminoheptanoic acid** are not readily available. However, a common application for novel amino acids is to investigate their effects on cellular signaling pathways. Below is a generalized protocol for assessing the impact of an amino acid on the mTORC1 pathway using Western Blotting to detect the phosphorylation of a key downstream target, S6 Kinase (S6K).

Protocol: Analysis of S6K Phosphorylation in Response to Amino Acid Treatment

1. Cell Culture and Starvation:

- Culture mammalian cells (e.g., HEK293T or HeLa) in standard growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.
- To establish a baseline, starve cells of amino acids by washing them twice with phosphate-buffered saline (PBS) and incubating them in amino acid-free DMEM for 1-2 hours.

2. Amino Acid Stimulation:

- Prepare a stock solution of **(R)-2-Aminoheptanoic acid** in a suitable solvent (e.g., water or DMSO).
- Treat the starved cells with varying concentrations of **(R)-2-Aminoheptanoic acid** for a defined period (e.g., 30 minutes).
- Include positive controls (e.g., complete amino acid solution or Leucine) and negative controls (starvation medium only).

3. Cell Lysis:

- After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.

4. Protein Quantification:

- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

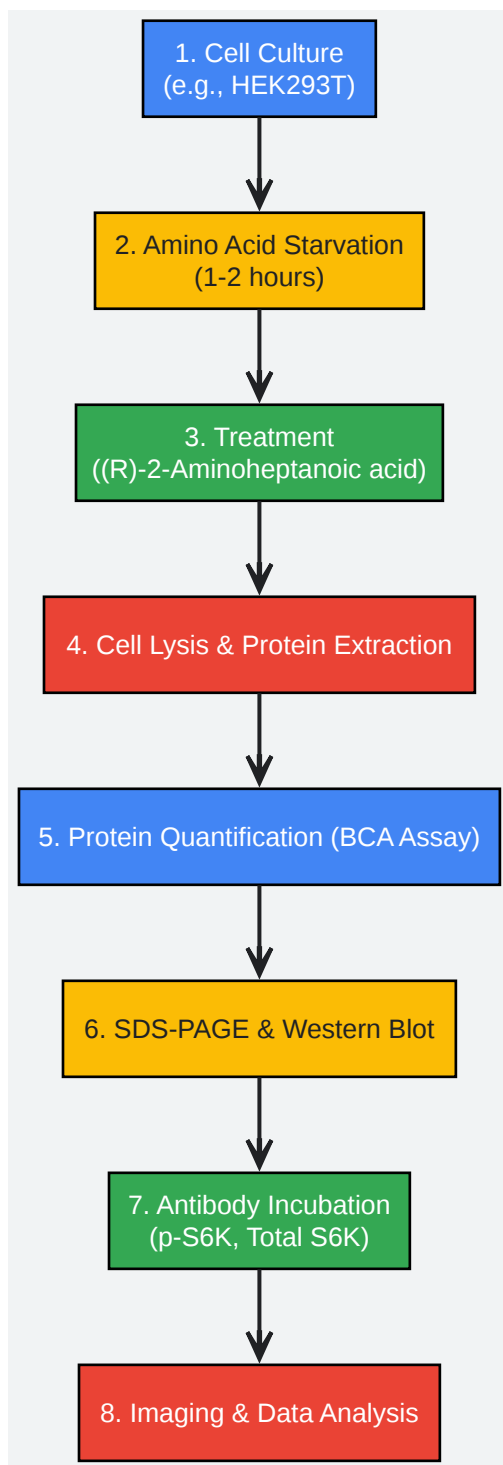
5. Western Blotting:

- Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
- Denature the samples by heating at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- To ensure equal protein loading, strip the membrane and re-probe with an antibody against total S6K or a housekeeping protein like GAPDH.

6. Data Analysis:

- Quantify the band intensities for p-S6K and total S6K.
- Calculate the ratio of p-S6K to total S6K for each condition to determine the effect of **(R)-2-Aminoheptanoic acid** on mTORC1 pathway activation.

This workflow provides a foundational method to begin characterizing the biological activity of **(R)-2-Aminoheptanoic acid**.



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Workflow for analyzing protein phosphorylation.

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